![molecular formula C15H21N3O4S B2970063 2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide CAS No. 2034385-89-0](/img/structure/B2970063.png)
2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[321]octan-3-yl)nicotinamide is an intriguing chemical compound with a complex structure that falls into the category of organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide typically involves a multi-step process starting from readily available precursors. The initial step often includes the protection of functional groups followed by a series of reactions to introduce the methoxy and nicotinamide functionalities. Reaction conditions generally require controlled temperatures, specific catalysts, and careful handling to ensure the desired product is obtained with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves optimization of the synthetic route to minimize cost and maximize yield. This typically includes the use of continuous flow reactors and scalable purification techniques such as crystallization or chromatography. Industrial production methods also focus on sustainability and reducing environmental impact by minimizing the use of hazardous reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide undergoes various chemical reactions including:
Oxidation: : Typically involves reagents like potassium permanganate or hydrogen peroxide.
Reduction: : May be achieved using lithium aluminum hydride or other reducing agents.
Substitution: : Halogenation, nitration, and other substitution reactions can be performed under specific conditions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Ethanol, acetone, dichloromethane.
Catalysts: : Palladium on carbon, platinum oxide.
Major Products
The major products from these reactions include oxidized derivatives, reduced forms, and various substituted nicotinamides depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, this compound serves as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
Biologically, 2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide is investigated for its potential as a biochemical probe due to its interactions with specific enzymes and receptors.
Medicine
In medicine, this compound shows promise in drug discovery, particularly in designing new therapeutics for neurological and inflammatory conditions due to its potential activity at nicotinic receptors.
Industry
In the industrial realm, it finds applications in the synthesis of materials with specific properties such as polymers and surfactants.
Mécanisme D'action
The mechanism by which 2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide exerts its effects involves binding to molecular targets such as enzymes or receptors. This binding can activate or inhibit specific pathways, leading to the desired biological or chemical outcome. Its interaction with nicotinic receptors, for example, modulates neurotransmitter release in the brain, which is crucial for its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Unique Characteristics
What sets 2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide apart is its structural complexity and functional versatility. This makes it particularly valuable in applications that require specific molecular interactions.
Similar Compounds
Other compounds with similar structures include:
Nicotinamide derivatives: : Such as N-phenyl-2-methoxy nicotinamide.
Azabicyclo derivatives: : Such as 8-azabicyclo[3.2.1]octane analogs.
Sulfonyl-containing compounds: : Such as methylsulfonyl phenyl derivatives.
Each of these similar compounds offers distinct advantages and applications, but this compound remains unique in its combination of functional groups and overall structure, which contributes to its wide range of uses and potential benefits.
Propriétés
IUPAC Name |
2-methoxy-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-22-15-13(4-3-7-16-15)14(19)17-10-8-11-5-6-12(9-10)18(11)23(2,20)21/h3-4,7,10-12H,5-6,8-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYANANEZWBNRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NC2CC3CCC(C2)N3S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
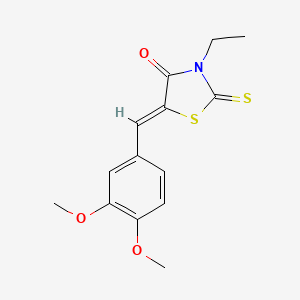
![(Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine](/img/structure/B2969987.png)
![N-cyclopentyl-7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2969988.png)
![N-[(3-bromophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2969989.png)
![N-(3-chloro-4-fluorophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2969990.png)
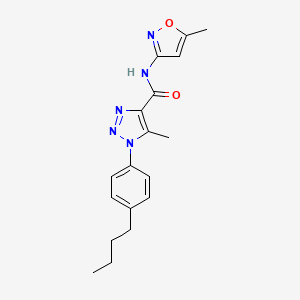
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide](/img/structure/B2969992.png)
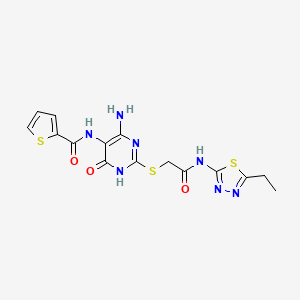
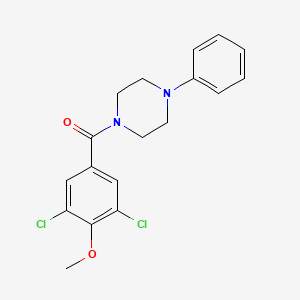
![2-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2969996.png)
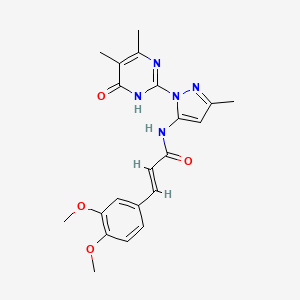

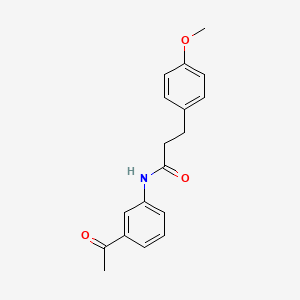
![3-(butan-2-yl)-1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2970003.png)
